7-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with phenyl and chlorophenyl groups, as well as a cyclohexenyl ethyl side chain
Preparation Methods
The synthesis of 7-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl and chlorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the cyclohexenyl ethyl side chain: This step may involve a Heck reaction or other cross-coupling reactions to attach the side chain to the core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
7-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 7-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the cyclohexenyl ethyl side chain.
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the chlorophenyl group.
7-(4-chlorophenyl)-N-ethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the cyclohexenyl group.
Properties
Molecular Formula |
C26H25ClN4 |
---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H25ClN4/c27-21-11-13-22(14-12-21)31-17-23(20-9-5-2-6-10-20)24-25(29-18-30-26(24)31)28-16-15-19-7-3-1-4-8-19/h2,5-7,9-14,17-18H,1,3-4,8,15-16H2,(H,28,29,30) |
InChI Key |
GICPNRPQZODSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.